
2,2-Difluoro-1-(2,4,6-trifluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-(2,4,6-trifluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H3F5O. It is a ketone derivative characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2,2-Difluoro-1-(2,4,6-trifluorophenyl)ethan-1-one can be achieved through several methods:
Friedel-Crafts Acylation: One common method involves the Friedel-Crafts acylation of 2,4,6-trifluorobenzene with 2,2-difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Direct Fluorination: Another approach involves the direct fluorination of 1-(2,4,6-trifluorophenyl)ethanone using a fluorinating agent like sulfur tetrafluoride (SF4) under controlled conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Scientific Research Applications
2,2-Difluoro-1-(2,4,6-trifluorophenyl)ethan-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic molecules, which are valuable in pharmaceuticals and agrochemicals.
Medicinal Chemistry: Research into its potential as a pharmacophore for the development of new drugs targeting specific biological pathways is ongoing.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(2,4,6-trifluorophenyl)ethan-1-one in chemical reactions involves the electron-withdrawing effects of the fluorine atoms, which influence the reactivity of the ketone group. This effect can stabilize transition states and intermediates, facilitating various reactions such as nucleophilic substitution and reduction . The molecular targets and pathways involved in its biological activity are still under investigation, with studies focusing on its interactions with enzymes and receptors .
Comparison with Similar Compounds
2,2-Difluoro-1-(2,4,6-trifluorophenyl)ethan-1-one can be compared with other fluorinated ketones such as:
2,2,2-Trifluoroacetophenone: This compound has a similar structure but with fewer fluorine atoms, resulting in different reactivity and applications.
1-(2,4-Difluorophenyl)ethanone:
The unique combination of multiple fluorine atoms in this compound imparts distinct properties that make it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H3F5O |
|---|---|
Molecular Weight |
210.10 g/mol |
IUPAC Name |
2,2-difluoro-1-(2,4,6-trifluorophenyl)ethanone |
InChI |
InChI=1S/C8H3F5O/c9-3-1-4(10)6(5(11)2-3)7(14)8(12)13/h1-2,8H |
InChI Key |
KIHCGCZJRBASJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)C(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


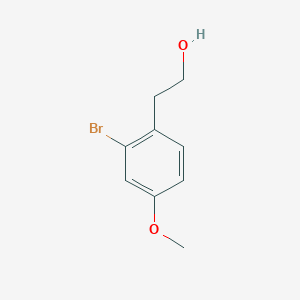
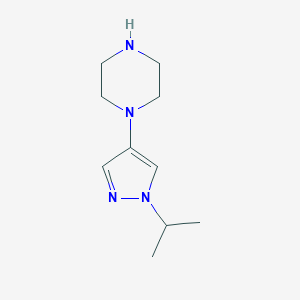
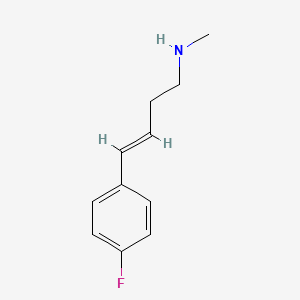
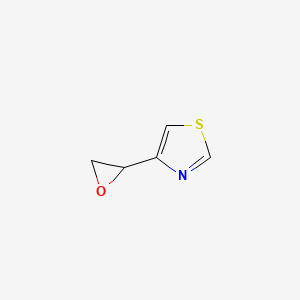

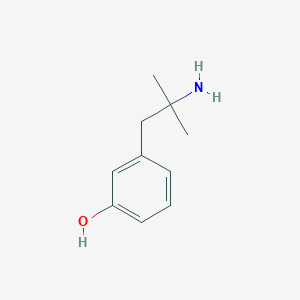
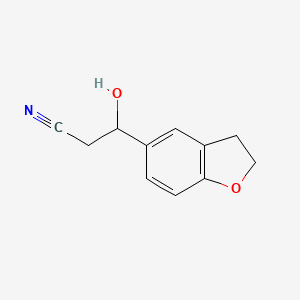


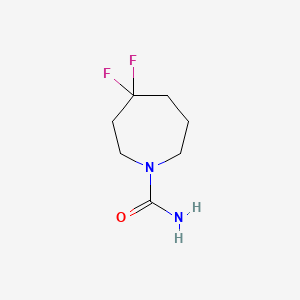
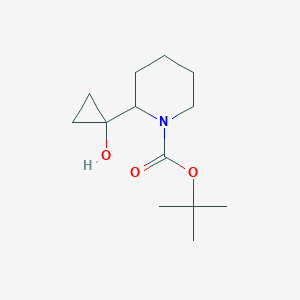
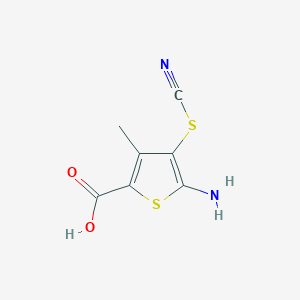
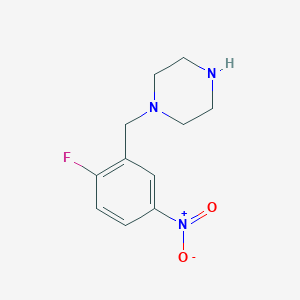
![1-[1-(3,5-Dichlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13601880.png)
